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Adenosine, 8-(4-methoxyphenyl)-

Cat. No.: B12926987
CAS No.: 73340-80-4
M. Wt: 373.4 g/mol
InChI Key: OKPNPELXKRMPQE-CNEMSGBDSA-N
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Description

Significance of Adenosine (B11128) as a Ubiquitous Regulatory Nucleoside in Biological Systems

Adenosine is a fundamental purine (B94841) nucleoside present in every cell of the body. nih.govunife.it It is a crucial component of essential molecules like adenosine triphosphate (ATP), the primary energy currency of the cell, and cyclic adenosine monophosphate (cAMP), a key signaling molecule. wikipedia.orgnews-medical.net Beyond these intracellular roles, adenosine is released from cells, particularly under conditions of metabolic stress or injury, and acts as a signaling molecule in a wide array of physiological processes. nih.govwikipedia.org Its functions include the regulation of blood flow, neurotransmission, and inflammation. news-medical.netbibliotekanauki.pl The diverse effects of adenosine are mediated through its interaction with specific cell surface receptors. nih.gov

Overview of G Protein-Coupled Adenosine Receptor Subtypes (A1, A2A, A2B, A3) and Their Intracellular Coupling Mechanisms

The physiological effects of adenosine are mediated by four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. nih.govwikipedia.orgnih.gov These receptors are distributed throughout the body and exhibit different affinities for adenosine. nih.govmultispaninc.com The A1 and A2A receptors are considered high-affinity receptors, while the A2B and A3 receptors have a lower affinity for the endogenous ligand. nih.govtaylorandfrancis.com

The activation of these receptors triggers intracellular signaling cascades through their coupling to different G proteins. nih.gov

A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o). nih.govnih.gov Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. nih.gov They can also modulate other signaling pathways, such as phospholipase C and ion channels. nih.gov

A2A and A2B Receptors: These receptors are generally coupled to stimulatory G proteins (Gs/olf). nih.govnih.gov Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA). nih.govuniversiteitleiden.nl

This differential coupling allows adenosine to exert a wide range of, and sometimes opposing, effects in different tissues and under various physiological conditions. nih.gov

Rationale for the Chemical Modification of Adenosine and Development of Specific Analogues in Medicinal Chemistry

While adenosine is a potent signaling molecule, its therapeutic and research applications are limited by its rapid metabolism and lack of receptor subtype selectivity. nih.govnih.gov To overcome these limitations, medicinal chemists have synthesized a vast number of adenosine analogues. The primary goals of these chemical modifications are to:

Enhance Stability: Increase the metabolic stability of the molecule to prolong its effects. nih.gov

Improve Selectivity: Develop ligands that preferentially bind to a single adenosine receptor subtype, allowing for the targeted modulation of specific signaling pathways. nih.govnih.gov

Modulate Efficacy: Create agonists (which activate the receptor), antagonists (which block the receptor), or partial agonists with varying degrees of intrinsic activity. acs.org

These synthetic analogues have been instrumental in elucidating the physiological roles of each adenosine receptor subtype and have led to the development of new therapeutic agents. nih.govtandfonline.com

Positioning of 8-(4-Methoxyphenyl)adenosine and Its Derivatives as Research Probes within Adenosinergic Signaling

The substitution at the 8-position of the purine ring of adenosine has been a particularly fruitful area of research for developing selective adenosine receptor ligands. nih.gov The introduction of an aryl group, such as a 4-methoxyphenyl (B3050149) group, at this position can significantly alter the affinity and selectivity of the compound for the different adenosine receptor subtypes.

8-(4-Methoxyphenyl)adenosine and its derivatives are valuable research tools used to probe the structure-activity relationships of adenosine receptors. By systematically modifying the substituents on the phenyl ring and other parts of the adenosine scaffold, researchers can gain insights into the specific molecular interactions that govern ligand binding and receptor activation. researchgate.net For instance, the presence of a methoxy (B1213986) group at the para position of the phenyl ring has been shown to influence the affinity for certain adenosine receptor subtypes. mdpi.com The study of such compounds contributes to the rational design of more potent and selective adenosine receptor modulators for therapeutic applications. rsc.org

Interactive Data Table: Adenosine Receptor Subtypes and their Signaling Mechanisms

Receptor SubtypeG Protein CouplingPrimary Second Messenger Effect
A1 Gi/o↓ cAMP
A2A Gs/olf↑ cAMP
A2B Gs/olf↑ cAMP
A3 Gi/o↓ cAMP

This table summarizes the primary G protein coupling and the resulting effect on cyclic AMP (cAMP) levels for each of the four adenosine receptor subtypes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N5O5 B12926987 Adenosine, 8-(4-methoxyphenyl)- CAS No. 73340-80-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73340-80-4

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-8-(4-methoxyphenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H19N5O5/c1-26-9-4-2-8(3-5-9)15-21-11-14(18)19-7-20-16(11)22(15)17-13(25)12(24)10(6-23)27-17/h2-5,7,10,12-13,17,23-25H,6H2,1H3,(H2,18,19,20)/t10-,12-,13-,17-/m1/s1

InChI Key

OKPNPELXKRMPQE-CNEMSGBDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 8 4 Methoxyphenyl Adenosine and Analogues

General Methodologies for the Synthesis of 8-Substituted Adenosine (B11128) Derivatives

The synthesis of 8-substituted adenosine derivatives predominantly starts from the commercially available precursor, 8-bromoadenosine (B559644). This intermediate provides a reactive handle for introducing a wide array of substituents through several robust and versatile chemical methodologies.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds at the C8 position. thieme-connect.deresearchgate.net This reaction typically involves the palladium-catalyzed coupling of 8-bromoadenosine with various aryl- or vinylboronic acids. thieme-connect.destudfile.net The reaction is highly efficient for creating 8-aryl and 8-alkenyl purine (B94841) derivatives and is favored over alternatives like Stille coupling due to the low toxicity of the boronic acid reagents. thieme-connect.de The choice of reaction conditions, such as the solvent and base, can be tailored to the specific boronic acid used; for instance, anhydrous conditions in toluene (B28343) are often superior for electron-rich boronic acids, while aqueous dimethoxyethane (DME) is suitable for electron-poor and alkenylboronic acids. studfile.net

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing heteroatom-linked substituents (e.g., amino, thio, and oxy groups) onto the C8 position of the purine ring. nih.gov The reaction involves the displacement of the bromide from 8-bromoadenosine by a suitable nucleophile. mdpi.com This method is widely used for the synthesis of 8-aminoadenosine, 8-thioadenosine, and 8-oxyadenosine derivatives. rsc.org The efficiency of the SNAr reaction is influenced by the nucleophilicity of the incoming group and the reaction conditions. This approach is foundational for creating libraries of analogues with diverse functional groups at the C8 position.

Copper-Catalyzed Coupling Reactions

For the synthesis of 8-arylsulfanyl derivatives, copper-catalyzed cross-coupling presents an efficient alternative to SNAr. This method typically couples 8-mercaptoadenine with various aryl iodides. acs.org Optimization studies have shown that a catalyst system of copper(I) iodide (CuI) and neocuproine (B1678164) in a solvent like DMF with a base such as sodium tert-butoxide (NaOt-Bu) provides good yields. acs.org This reaction tolerates a wide range of functional groups on the aryl iodide, including both electron-donating and electron-withdrawing substituents. acs.org

De Novo Purine Synthesis

An alternative to modifying a pre-existing adenosine scaffold is the de novo synthesis of the purine ring system itself. The Traube purine synthesis, for example, constructs the purine ring by cyclizing a substituted 4,5-diaminopyrimidine (B145471) precursor. chemistry-online.com This allows for the incorporation of the C8-substituent at an early stage by using an appropriate cyclizing agent, such as a carboxylic acid or its derivative, to form the imidazole (B134444) portion of the purine. chemistry-online.com

Synthetic Routes for Specific 8-(4-Methoxyphenyl)adenosine Analogues, including 8-(4-Methoxyphenylthio)-2′-O-methyladenosine-3′,5′-cyclic Monophosphate (OPTmecAMP)

The general methodologies described above are readily applied to the synthesis of specific target molecules like 8-(4-methoxyphenyl)adenosine and its more complex analogues.

Synthesis of 8-(4-Methoxyphenyl)adenosine

The synthesis of 8-(4-methoxyphenyl)adenosine is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. The process involves reacting 8-bromoadenosine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. thieme-connect.destudfile.net This reaction selectively forms a carbon-carbon bond between the C8 of the purine and the phenyl ring, yielding the desired product.

Synthetic Approach to 8-(4-Methoxyphenylthio)-2′-O-methyladenosine-3′,5′-cyclic Monophosphate (OPTmecAMP)

8-(4-Methoxyphenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate (also known as 8-pMeOPT-2'-O-Me-cAMP) is a potent and specific activator of the Exchange Protein Activated by cAMP (Epac). biolog.de While detailed, peer-reviewed synthetic procedures are not abundant, its structure suggests a multi-step synthesis built upon the core methodologies. The compound is commercially available from specialized suppliers like the BIOLOG Life Science Institute. biolog.dediva-portal.org A logical synthetic pathway would consist of the following key steps:

Introduction of the 8-thioether linkage : The 8-(4-methoxyphenylthio)adenosine core would first be synthesized. This can be accomplished either by a copper-catalyzed coupling of 8-mercaptoadenine with 4-iodoanisole (B42571) or by nucleophilic aromatic substitution on 8-bromoadenosine using 4-methoxythiophenol as the nucleophile. acs.org

2'-O-methylation of the ribose : Selective methylation of the 2'-hydroxyl group of the ribose moiety is a common modification in the synthesis of nuclease-resistant and receptor-selective cAMP analogues. medchemexpress.commedchemexpress.com

Phosphorylation and Cyclization : The final step involves phosphorylation at the 5'-position followed by an intramolecular cyclization to form the 3',5'-cyclic monophosphate ring, a standard transformation in nucleotide chemistry.

Chemical Approaches for Modifying the Ribose Moiety and Other Positions of the Adenosine Scaffold in Conjunction with C8 Substitution

To further refine the pharmacological profile of 8-substituted adenosine analogues, modifications are frequently made to other parts of the molecule, including the ribose moiety and the N6 and C2 positions of the purine base. These combined modifications are crucial for modulating receptor affinity, selectivity, and functional activity (i.e., agonist versus antagonist). nih.gov

Modification of the Ribose Moiety

The ribose sugar is not merely a scaffold but plays an active role in receptor binding and activation. Its modification is a key strategy for altering the pharmacological properties of adenosine ligands.

2'-Hydroxyl Group Modifications : The 2'-hydroxyl group is a critical motif. Its deletion to form a 2'-deoxy analogue, when combined with an 8-substituent, can have profound effects, in some cases converting a cADPR antagonist into an agonist. bath.ac.uknih.gov Methylation to give a 2'-O-methyl group, as seen in OPTmecAMP, often increases metabolic stability and can enhance selectivity for certain protein targets like Epac over Protein Kinase A (PKA). medchemexpress.comresearchgate.net

5'-Position Modifications : The 5'-hydroxyl group can be modified to introduce uronamide functionalities. For example, N⁶-benzyl-4′-methyladenosine-5′-(N-methyluronamide) showed restored potency and high selectivity for the A₃ receptor, demonstrating the utility of combining modifications at the N⁶, 4', and 5' positions. nih.gov

Conformationally Constrained Analogues : To lock the ribose into a specific conformation (North or South), constrained analogues such as methanocarba nucleosides are synthesized. google.com This modification, which involves fusing a cyclopropane (B1198618) ring to the cyclopentane (B165970) mimic of ribose, has been combined with N⁶ and C2 substitutions to produce highly potent and selective receptor ligands. google.com

Modification of Other Purine Positions

Simultaneous functionalization at the C2 and N⁶ positions alongside the C8 position provides access to a vast chemical space for developing highly selective ligands.

N⁶-Position Substitution : Introducing substituents at the exocyclic N⁶-amino group is a classic strategy. Combining N⁶-substituents like cyclopentyl or endo-norbornyl groups with modifications at the 5' position can yield high-affinity and selective agonists for the A₁ adenosine receptor. acs.org The combination of N⁶ and C2 substitutions can have complex, non-additive effects on receptor selectivity. nih.gov

C2-Position Substitution : The C2 position is another key site for modulation. Introducing small groups like alkynyl chains or halogens can significantly impact receptor affinity and selectivity. nih.govnih.gov Recent studies have explored inverting the typical substitution pattern, placing an aryl group at C2 and an alkynyl group at C8, and even eliminating the ribose moiety entirely, to develop highly selective A₂A receptor antagonists. nih.gov This highlights the intricate structure-activity relationships that arise from multi-site modifications. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of 8 Substituted Adenosine Derivatives

Elucidation of Structural Determinants for Receptor Affinity and Selectivity by the 8-(4-Methoxyphenyl) Moiety

The introduction of an aryl group, particularly a 4-methoxyphenyl (B3050149) substituent, at the 8-position of the adenine (B156593) core has profound effects on the affinity and selectivity of these compounds for adenosine (B11128) receptors.

The 8-(4-methoxyphenyl) moiety plays a significant role in defining the ligand's interaction with the receptor binding pocket. For instance, in a series of 8-phenylxanthine (B3062520) derivatives, the position of the methoxy (B1213986) group on the phenyl ring was found to be a critical determinant of affinity for A2A receptors. Specifically, compounds with a methoxy group ortho to a polar substituent at the 4th position of the phenyl ring exhibited good binding affinity for A2A receptors. researchgate.net Furthermore, the isovanilloid derivative, 1,3-dimethyl-8-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]xanthine, demonstrated high affinity and selectivity for the A2A adenosine receptor (AR) subtype with a Ki value of 100 nM, while showing minimal affinity for A1 receptors (Ki > 100 µM). researchgate.net

The importance of the methoxy group's position is further highlighted by studies on A2A receptor antagonists. Migration of the methoxy group around the phenyl ring or its complete removal led to a significant reduction in affinity for the A2A receptor, but not for the A1 receptor. This suggests that the methoxyphenyl group interacts with a specific sub-pocket within the A2A receptor that is crucial for high-affinity binding and selectivity. pnas.org Crystal structures of the A2A receptor have revealed that the methoxyphenyl group of some antagonists extends into a previously unobserved exosite, highlighting the flexibility of the binding pocket and providing a structural basis for the observed selectivity. pnas.orgfrontiersin.org This exosite is formed by several residues, and sequence alignment shows that five of the eight residues forming this pocket are not conserved among the different adenosine receptor subtypes, which likely contributes to the selectivity of ligands targeting this region. pnas.org

In the context of pyrazolo-triazolo-pyrimidines, a class of potent adenosine receptor antagonists, the N5-(4-methoxy)phenylcarbamoyl substitution has been identified as a key feature for achieving high affinity and selectivity for the human A3 adenosine receptor. d-nb.info The combination of an N8-methyl and an N5-(4-methoxy)phenylcarbamoyl substitution resulted in the most potent and selective human A3 adenosine antagonist in one study. d-nb.info

The following table summarizes the binding affinities of selected 8-(4-methoxyphenyl) substituted adenosine derivatives, illustrating the impact of this moiety on receptor interaction.

CompoundModificationReceptor SubtypeBinding Affinity (Ki, nM)Reference
1,3-dimethyl-8-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]xanthine8-(4-methoxyphenyl) derivative with additional substitutionA2A100 researchgate.net
1,3-dimethyl-8-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]xanthine8-(4-methoxyphenyl) derivative with additional substitutionA1>100,000 researchgate.net
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-acetamideInitial screening hitA3- nih.gov
N-[5-pyridin-4-yl-4-(3,4,5-trimethoxyphenyl)-thiazol-2-yl]-acetamideOptimized from 4-methoxyphenyl hitA3Highly potent (>100-fold selective) nih.gov

Influence of Modifications to the Ribose Moiety and Other Adenosine Nucleoside Positions on Ligand-Receptor Interactions

Modifications to the ribose moiety and other positions of the adenosine nucleoside, in conjunction with the 8-aryl substitution, are critical for fine-tuning ligand-receptor interactions, including affinity, selectivity, and functional activity (agonist versus antagonist).

The 2'-hydroxyl group of the ribose has been shown to be important for the antagonistic activity of some 8-substituted cyclic adenosine diphosphate (B83284) ribose (cADPR) derivatives. acs.org In contrast, modifications to the "northern" ribose have, in some cases, led to agonists. rsc.org A conformational study of 8-substituted 2'-deoxy analogues of cADPR suggested that a C2' endo/syn conformation of the "southern" ribose is crucial for activity at certain cADPR receptors. rsc.org

In the context of A3 adenosine receptor ligands, both the 2'- and 3'-hydroxyl groups on the ribose contribute to binding and activation. The 2'-OH group appears to be more essential, as its replacement with a fluoro group eliminated both binding and activation, whereas a 3'-fluoro substitution only partially reduced potency and efficacy. conicet.gov.ar Interestingly, the efficacy of nucleoside agonists can be suppressed to produce antagonists through structural modifications of the ribose moiety. nih.gov Conformationally constraining the ribose-like moiety in the form of a bicyclic ring, such as a methanocarba group, has been shown to increase A3 receptor selectivity. nih.gov

Substitutions at other positions of the purine (B94841) ring also significantly influence the pharmacological profile. For instance, substitutions at the 2-position of adenosine, particularly with alkynes, have resulted in analogues selective for the A2A receptor. nih.gov In a series of 2-alkynyl-8-aryladenine derivatives, a meta-primary benzamide (B126) derivative at the 9-position was found to be a potent A2B receptor antagonist. researchgate.net

The table below presents data on adenosine derivatives with modifications at the ribose and other nucleoside positions, demonstrating their impact on receptor binding.

CompoundModificationReceptor SubtypeBinding Affinity (Ki, nM)Reference
2-Chloro-6'-thioadenosine2-Chloro, 6'-thio riboseA2A20 nih.govnih.gov
N6-benzyl-4'-methyladenosine-5'-(N-methyluronamide)N6-benzyl, 4'-methyl ribose, 5'-uronamideA3604 nih.govnih.gov
CGS-216802-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosineA2APotent agonist nih.govnih.gov
IB-MECAN6-(3-Iodobenzyl)adenosine-5'-N-methyluronamideA350-fold selective vs A1/A2A sigmaaldrich.com
Cl-IB-MECA2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamideA32500-fold selective vs A1, 1400-fold vs A2A (rat) sigmaaldrich.com

Preclinical Research Investigations and Biological System Interactions of 8 4 Methoxyphenyl Adenosine Analogues

In Vitro Cellular Responses to 8-(4-Methoxyphenyl)adenosine Analogues

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. researchgate.net Research has shown that certain adenosine (B11128) analogues can modulate the expression of this enzyme. In hepatocytes, cyclic adenosine monophosphate (cAMP) is known to inhibit the expression of iNOS induced by cytokines through a mechanism independent of Protein Kinase A (PKA). nih.govresearchgate.net

Studies have explored the role of Exchange Protein directly activated by cAMP (Epac) in this process. A specific analogue, 8-(4-methoxyphenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate (often abbreviated as OPTmecAMP or 2-Me-cAMP), which selectively activates Epac, has been instrumental in these investigations. nih.govmolbiolcell.org In cultured rat hepatocytes, this 8-methoxyphenyl derivative was found to inhibit the expression of iNOS and subsequent nitrite (B80452) production that was stimulated by interleukin-1β (IL-1β) and interferon-γ (IFNγ). nih.govresearchgate.net This inhibitory effect is mediated through an Epac2-regulated signaling pathway that involves the activation of Akt and c-Jun N-terminal kinase (JNK). nih.gov Overexpression of a dominant-negative form of Akt or JNK was shown to reverse the inhibitory effects of Epac activation on iNOS expression and nitrite production. nih.gov

These findings indicate that the 8-(4-methoxyphenyl)adenosine analogue mediates its anti-inflammatory effects in hepatocytes by specifically targeting the Epac/Akt/JNK signaling axis to suppress iNOS gene expression, independent of the classical PKA pathway. nih.gov

Table 1: Effect of an Epac-Selective cAMP Analogue on iNOS Expression in Hepatocytes

Compound Cell Type Stimulus Target Enzyme Observed Effect Signaling Pathway
8-(4-methoxyphenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate Rat Hepatocytes IL-1β/IFNγ iNOS Inhibition of expression and nitrite production nih.govresearchgate.net PKA-Independent, Epac/Akt/JNK-mediated nih.gov

Adenosine and its analogues are recognized as significant endogenous regulators of immunity, capable of suppressing the functional activity of various immune cells and thus exhibiting potent anti-inflammatory properties. researchgate.netaacrjournals.org These effects are largely mediated through adenosine receptors, particularly the A2A and A2B subtypes, which lead to an increase in intracellular cAMP levels. aacrjournals.orgfrontiersin.org

In immune cells like macrophages and dendritic cells, elevated cAMP levels are known to suppress a wide array of inflammatory responses. frontiersin.org This includes a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-17 (IL-17), and Interferon-γ (IFN-γ). frontiersin.org For instance, in murine macrophages, activation of the A2A adenosine receptor with specific agonists inhibits the production of TNF-α induced by lipopolysaccharide (LPS). nih.gov This suppression occurs at the level of gene transcription. nih.gov

Similarly, studies on human anti-melanoma specific CD8+ and CD4+ T lymphocytes have shown that adenosine and its analogues inhibit the production of various cytokines and chemokines, including granulocyte-macrophage colony-stimulating factor (GM-CSF), TNF-α, and IFN-γ. aacrjournals.org This inhibitory action is mediated through the A2A receptor, leading to cAMP elevation and subsequent activation of PKA type I. aacrjournals.org The broad anti-inflammatory effects of adenosine analogues across different immune cell types highlight their potential in modulating immune responses. researchgate.netfrontiersin.org

Table 2: Regulation of Inflammatory Responses by Adenosine Analogues in Immune Cells

Cell Type Mediator Key Receptor Effect on Cytokine Production
Murine Macrophages Adenosine Receptor Agonists A2A Inhibition of LPS-induced TNF-α nih.gov
Human CD8+ and CD4+ T cells Adenosine A2A Inhibition of TNF-α, IFN-γ, GM-CSF aacrjournals.org
Dendritic Cells Agents that elevate cAMP A2A/A2B Suppression of TNF-α, IL-17, IFN-γ frontiersin.org

The intracellular signaling of cAMP, a crucial second messenger, is traditionally associated with the activation of Protein Kinase A (PKA). nih.gov However, the discovery of Epac proteins (Epac1 and Epac2) has revealed a PKA-independent branch of cAMP signaling. nih.gov Analogues of 8-(4-Methoxyphenyl)adenosine have been pivotal in differentiating between these two pathways. molbiolcell.orgnih.gov

The analogue 8-(4-methoxyphenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate is a selective activator of Epac. molbiolcell.orgnih.gov Its 2'-O-methyl substitution hinders its ability to activate PKA, making it a valuable tool to study PKA-independent effects. nih.gov In various cell types, this compound has been shown to mimic cAMP-dependent but PKA-independent processes. For example, in AtT20 pituitary tumor cells, it mimicked the phosphorylation of the extracellular signal-regulated kinase (ERK) induced by corticotropin-releasing factor, an effect that was shown to be mediated by Epac2. nih.gov

Conversely, in hepatocytes, the activation of Epac by this analogue leads to the inhibition of iNOS expression through downstream signaling involving Akt and JNK, as detailed previously. nih.gov Interestingly, while cAMP can inhibit Akt activation in some cells, it activates PI3K/Akt signaling in a PKA-independent manner in hepatocytes. nih.govresearchgate.net The Epac-mediated signaling also led to the inactivation of the Raf1/MEK/ERK pathway, although this specific cascade did not appear to influence iNOS expression in these cells. nih.govresearchgate.net

In contrast, the PKA-dependent pathway is central to the immunosuppressive effects of adenosine in T lymphocytes. In these cells, adenosine receptor activation elevates cAMP, which in turn activates PKA type I, leading to the inhibition of T-cell cytotoxic activity and cytokine production. aacrjournals.org The use of specific cAMP analogues that selectively activate either PKA or Epac has been crucial in dissecting these distinct signaling cascades. molbiolcell.orgaacrjournals.org

Table 3: PKA-Dependent vs. PKA-Independent Signaling of cAMP Analogues

Pathway Key Mediator Example Analogue Cell Type Downstream Effectors Cellular Outcome
PKA-Independent Epac 8-(4-methoxyphenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate Hepatocytes Akt, JNK nih.gov iNOS Inhibition nih.govresearchgate.net
PKA-Independent Epac 8-(4-methoxyphenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate AtT20 Pituitary Cells ERK nih.gov ERK Phosphorylation nih.gov
PKA-Dependent PKA Type I Adenosine/cAMP Human T Lymphocytes - Inhibition of Cytokine Production & Cytotoxicity aacrjournals.org

Advanced Research Methodologies for Adenosine Analogue Investigation

Application of Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone for characterizing the affinity of a compound for its receptor. This technique quantifies the interaction between a radiolabeled ligand (a molecule with a radioactive isotope) and a receptor. To determine the binding affinity of an unlabeled compound, such as Adenosine (B11128), 8-(4-methoxyphenyl)-, competition binding assays are performed. In these experiments, a fixed concentration of a high-affinity radioligand is incubated with a source of the target receptor—typically cell membranes from cell lines engineered to express a specific adenosine receptor subtype (A1, A2A, A2B, or A3).

The unlabeled test compound is added in increasing concentrations, and its ability to displace the radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). This value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor. A lower Ki value signifies a higher binding affinity.

Commonly used radioligands for adenosine receptor subtypes include:

A1 Receptors : [3H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine).

A2A Receptors : [3H]CGS 21680 or [3H]ZM241385. nih.gov

A3 Receptors : [125I]I-AB-MECA or other selective antagonists.

The data generated from these assays allow for the creation of affinity profiles for novel compounds, indicating their potency and selectivity across the different adenosine receptor subtypes.

Illustrative Binding Affinity (Ki) Data for an Adenosine Analogue
Receptor SubtypeRadioligand UsedKi (nM)
Human A1[3H]DPCPX-
Human A2A[3H]CGS 21680-
Human A2B[3H]PSB-603-
Human A3[125I]I-AB-MECA-

Note: Specific experimental Ki values for Adenosine, 8-(4-methoxyphenyl)- were not available in the reviewed literature. The table illustrates the typical data format obtained from such assays.

Methods for Spectroscopic and Structural Elucidation of Synthesized Compounds

Following the synthesis of a new adenosine analogue, its chemical structure and purity must be rigorously confirmed. nih.gov This is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the signals provide detailed information about the connectivity of atoms and the local chemical environment, confirming the presence of the purine (B94841) core, the ribose sugar, and the specific 8-position substituent (the 4-methoxyphenyl (B3050149) group).

Mass Spectrometry (MS) : This technique measures the mass-to-charge ratio of ions and is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact molecular formula, confirming that the synthesized compound has the correct elemental composition.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic signals in the IR spectrum can confirm the presence of hydroxyl (-OH) groups on the ribose, amine (-NH2) groups on the purine ring, and the ether linkage (-O-CH3) of the methoxy (B1213986) group. nih.gov

For definitive structural elucidation, X-ray crystallography is the gold standard. This technique can determine the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, researchers can build a detailed model of its molecular structure, including bond lengths, bond angles, and stereochemistry. This provides unambiguous proof of the compound's identity and conformation. acs.org

Development and Application of Radiolabeled Probes for Adenosine Receptor Imaging via Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive nuclear imaging technique that allows for the quantitative visualization of molecular targets in vivo. frontiersin.org The development of selective radiolabeled probes for adenosine receptors enables researchers to study receptor distribution, density, and occupancy in the living brain and other organs. frontiersin.orgnih.gov This is particularly valuable for investigating the role of adenosine receptors in neurological and psychiatric disorders like Parkinson's disease. mdpi.com

The process of developing a PET probe from a compound like Adenosine, 8-(4-methoxyphenyl)- involves several key steps:

Selection of a High-Affinity Ligand : The starting point is a compound with high affinity and selectivity for the target receptor subtype, as determined by the assays described in section 6.1.

Radiolabeling : The ligand is chemically modified to incorporate a short-lived positron-emitting isotope, most commonly Carbon-11 (¹¹C, half-life ~20 min) or Fluorine-18 (¹⁸F, half-life ~110 min). researchgate.net

Preclinical Evaluation : The resulting radiotracer undergoes extensive evaluation. In vitro autoradiography is used to confirm that the probe binds specifically to tissues known to be rich in the target receptor. researchgate.net In vivo studies in animals are then conducted to assess its pharmacokinetic properties, including its ability to cross the blood-brain barrier (for CNS targets), its metabolic stability, and its specific binding to the target receptor versus non-specific background signal. nih.govresearchgate.net

Numerous PET tracers have been developed for the A2A adenosine receptor, including [¹¹C]TMSX and [¹¹C]SCH442416, which have been used in human studies. frontiersin.org The development of novel probes based on different chemical scaffolds is an active area of research aimed at improving imaging characteristics such as signal-to-noise ratio and metabolic stability. nih.govmdpi.com

Theoretical and Computational Analyses

Molecular Docking Simulations and Ligand-Receptor Interaction Modeling

Molecular docking simulations have been instrumental in elucidating the binding modes of adenosine (B11128) receptor ligands, including those with a methoxyphenyl moiety. These studies provide a three-dimensional perspective of the ligand-receptor complex, highlighting key interactions that govern binding affinity and selectivity.

In a study involving a neutral antagonist of the A3 adenosine receptor (A3AR), MRE-3008F20, which contains a (4-methoxyphenyl)amino group, docking analyses were performed on a homology model of the receptor. nih.gov This computational approach aimed to define a distinct recognition mode for the antagonist compared to agonists and inverse agonists. nih.gov The modeling suggested that the ligand binds within the transmembrane helices of the receptor, forming specific hydrogen bonds and hydrophobic interactions that stabilize the complex in an inactive state. nih.gov

Similarly, molecular modeling of an adenine (B156593) analogue featuring a 4-methoxyphenyl (B3050149) group at the 2-position demonstrated its interaction with the A2A adenosine receptor (A2AAR). mdpi.com The docking results for this compound were in good agreement with experimental data, showing the purine (B94841) core positioned between key amino acid residues, Phe168 and Leu249. mdpi.com The N6-amine group was predicted to form hydrogen bonds with Asn253 and Glu169. mdpi.com Such simulations are crucial for understanding the structure-activity relationships and for the rational design of new derivatives with improved affinity.

Further illustrating the utility of docking, multistage virtual screening approaches have been employed to identify novel dual A1/A2A AR antagonists. plos.org In these studies, molecular docking is a critical step to predict the binding poses of hit compounds. For identified 1,2,4-triazole (B32235) derivatives, docking simulations revealed key interactions, such as hydrogen bonds with asparagine residues (N254^6.55 in A1AR) and π-π stacking with phenylalanine residues (F171^ECL2 in A1AR). plos.org Although not containing a methoxyphenyl group themselves, these studies highlight the specific types of interactions that are critical for ligand binding at adenosine receptors, which would also govern the binding of "Adenosine, 8-(4-methoxyphenyl)-".

Table 1: Key Interacting Residues in Adenosine Receptor-Ligand Complexes Identified Through Molecular Docking

Receptor SubtypeLigand/Ligand ClassKey Interacting ResiduesType of InteractionReference
A3ARMRE-3008F20 (contains 4-methoxyphenyl)Not specifiedNot specified nih.gov
A2AAR2-(4-methoxyphenyl)-substituted adeninePhe168, Leu249, Asn253, Glu169Hydrophobic, Hydrogen Bonds mdpi.com
A1AR1,2,4-triazole derivativesN254^6.55, F171^ECL2Hydrogen Bonds, π-π Stacking plos.org
A2AAR1,2,4-triazole derivativesV84^3.32, L85^3.33, L249^6.51, I274^7.39, Y271^7.36Hydrophobic Interactions plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Adenosine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on adenosine derivatives to develop predictive models for designing new ligands with enhanced potency and selectivity. nih.gov

One such study focused on a series of N6-substituted adenosine analogs with antihypertensive activity. researchgate.net Using multiple linear regression (MLR) and partial least squares (PLS) methods, a QSAR model was developed that indicated the importance of the Verloop L parameter, total lipole, and VAMP nuclear energy in determining the antihypertensive activity. researchgate.net The statistical significance of the model was high, with a correlation coefficient (r) of 0.92 and a cross-validated r-squared (r_cv2) of 0.83 for the MLR model. researchgate.net

Another 3D-QSAR study was performed on 6-alkylamino-2-alkylthio adenosine derivatives with antiplatelet aggregation activity using self-organized molecular field analysis (SOMFA). buct.edu.cn The resulting model showed good predictive functionality (r_cv2 = 0.801) and provided a 3D visualization of the electrostatic and shape potential fields, offering a theoretical guide for designing new inhibitors. buct.edu.cn

More recently, predictive QSAR models for finding new adenosine A2A receptor antagonists were developed using the OCHEM platform. nih.gov These models, based on machine learning, demonstrated good predictive ability with a coefficient of determination (q^2) ranging from 0.65 to 0.71 in cross-validation and on an independent test set. nih.gov These models were subsequently used to predict the inhibitory activities of novel fused 7-deazaxanthine compounds. nih.gov

Table 2: Summary of QSAR Models for Adenosine Derivatives

Compound SeriesTherapeutic Target/ActivityQSAR MethodKey Statistical ParametersImportant DescriptorsReference
N6-substituted adenosinesAntihypertensiveMLR, PLSr=0.92, r²=0.84, r_cv²=0.83 (MLR)Verloop L, total lipole, VAMP nuclear energy researchgate.net
6-alkylamino-2-alkylthio adenosinesAntiplatelet aggregationSOMFA (3D-QSAR)r_cv²=0.801, r²=0.8073D electrostatic and shape potentials buct.edu.cn
Fused 7-deazaxanthine derivativesA2A Receptor AntagonistsMachine Learning (OCHEM)q² = 0.65-0.71Not specified nih.gov
1,2,4-triazolo[5,1-i]purine derivativesA3 Receptor AntagonistsMLRr²=0.94Aromatic R2 substituent ijprajournal.com

Future Directions in 8 4 Methoxyphenyl Adenosine Research

Continued Development of Novel Adenosine (B11128) Analogues with Enhanced Receptor Selectivity and Potency

The quest for novel adenosine receptor modulators with improved pharmacological profiles is a central theme in ongoing research. While 8-(4-methoxyphenyl)adenosine has provided a valuable scaffold, the focus is now on creating analogues with heightened selectivity for specific adenosine receptor subtypes (A1, A2A, A2B, and A3) and increased potency. This involves strategic chemical modifications to the core adenosine structure.

For instance, the introduction of different substituents at various positions of the purine (B94841) and ribose rings can significantly alter the affinity and efficacy of the resulting compounds. Research has shown that modifications at the N6, 2, and 8-positions of the adenine (B156593) ring, as well as alterations to the ribose moiety, can lead to compounds with distinct receptor subtype preferences. The synthesis of derivatives with moieties like 3-amidocoumarin, 2,8-disubstituted 9-ethyladenine, and various heterocyclic systems has yielded promising results in identifying selective antagonists and agonists.

A key objective is to develop "biased agonists" that preferentially activate specific downstream signaling pathways of a receptor, potentially separating desired therapeutic effects from unwanted side effects. The design of bivalent ligands, which can simultaneously interact with two different receptors, such as A2A-D2 receptor heteromers, represents another innovative approach to achieve enhanced selectivity and explore the pharmacology of receptor complexes. Computational methods, including molecular modeling and dynamics simulations, are playing an increasingly crucial role in the rational design of these novel analogues by providing insights into ligand-receptor interactions at the atomic level.

Further Elucidation of Specific Intracellular Signaling Mechanisms Activated by 8-(4-Methoxyphenyl)adenosine Analogues

A deeper understanding of the intracellular signaling cascades initiated by 8-(4-methoxyphenyl)adenosine and its analogues is critical for harnessing their full therapeutic potential. While it is known that adenosine receptors primarily couple to G proteins to modulate adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels, the intricacies of these pathways and their downstream effectors are still being unraveled.

Future research will likely focus on dissecting the specific G protein coupling profiles of novel analogues and their influence on various signaling molecules beyond cAMP, such as protein kinase A (PKA), exchange protein activated by cAMP (Epac), and mitogen-activated protein kinases (MAPKs). For example, studies have shown that Epac can mediate cAMP's effects independently of PKA, influencing processes like nitric oxide synthase expression through Akt- and JNK-mediated signaling.

Investigating how different analogues stabilize distinct receptor conformations to favor coupling with specific G proteins or arrestins will be a key area of exploration. This will provide a more nuanced understanding of how these compounds can elicit specific cellular responses. The use of advanced techniques like fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) will be instrumental in monitoring these dynamic protein-protein interactions in real-time within living cells.

Exploration of Novel Research Applications Based on Adenosine Receptor Modulation

The ubiquitous nature of adenosine receptors throughout the body presents a vast landscape for novel research applications of their modulators. The development of highly selective and potent ligands for each receptor subtype is paving the way for their use as pharmacological tools to probe the physiological and pathophysiological roles of adenosine signaling in various systems.

In the central nervous system, adenosine receptor modulators are being investigated for their potential in neurodegenerative diseases like Parkinson's and in managing neuroinflammation. The interplay between adenosine and dopamine (B1211576) receptors in the basal ganglia makes A2A receptor antagonists a particularly interesting area of research for Parkinson's therapy.

Beyond the brain, the modulation of adenosine receptors has implications for cardiovascular diseases, cancer immunotherapy, and inflammatory conditions. For instance, A2A receptor antagonists are being explored for their ability to counteract the immunosuppressive effects of adenosine in the tumor microenvironment. Furthermore, the development of adenosine analogues as inhibitors of specific enzymes, such as the Clostridioides difficile-specific DNA adenine methyltransferase, highlights the potential for these compounds to be repurposed for entirely new therapeutic indications.

The following table provides a glimpse into the diverse research applications of adenosine receptor modulators:

Receptor SubtypePotential Research ApplicationReference
A1Neuroprotection, Cardioprotection
A2AParkinson's Disease, Cancer Immunotherapy, Inflammation
A2BAsthma, Diabetes, Ischemia
A3Autoimmune Diseases, Cancer

Advancements in Imaging Techniques for In Vivo Characterization of Adenosine Receptor Dynamics

Visualizing the distribution and dynamics of adenosine receptors in living organisms is crucial for understanding their role in disease and for the development of targeted therapies. Positron Emission Tomography (PET) has emerged as a powerful non-invasive imaging technique for this purpose.

The development of novel PET radiotracers with high affinity and selectivity for specific adenosine receptor subtypes is a major focus of current research. Radioligands such as [¹¹C]TMSX, [¹¹C]SCH442416, and ¹⁸F-MNI-444 have been successfully used to image A2A receptors in the human brain. These imaging agents allow for the in vivo quantification of receptor expression and occupancy, providing valuable insights into disease progression and the pharmacodynamics of therapeutic drugs.

Future advancements in this area will likely involve the development of radiotracers with improved kinetic properties, lower off-target binding, and labeling with longer-lived isotopes to facilitate wider clinical application. The combination of PET with other imaging modalities, such as magnetic resonance imaging (MRI), could provide a more comprehensive picture of the structural and functional changes associated with adenosine receptor modulation. These advanced imaging techniques will be invaluable for preclinical drug development and for personalizing treatments in the future.

Q & A

Q. What are the recommended synthetic pathways for Adenosine, 8-(4-methoxyphenyl)-, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions, analogous to methods used for quinoline derivatives (e.g., PdCl₂(PPh₃)₂ with 4-methoxyphenylboronic acid in DMF/K₂CO₃). Critical steps include:
  • Catalyst Selection : Pd-based catalysts ensure efficient coupling of the methoxyphenyl group to the adenosine backbone .
  • Purification : Column chromatography (e.g., silica gel with ethanol/hexane gradients) and recrystallization (ethanol) are used to isolate the product .
  • Quality Control : Melting point analysis, IR, and NMR spectroscopy validate structural integrity .

Q. How does the 4-methoxyphenyl substituent influence adenosine receptor interactions?

  • Methodological Answer : The 4-methoxyphenyl group enhances binding affinity and selectivity for adenosine receptors (e.g., A₃) due to hydrophobic interactions and steric compatibility with receptor pockets. Substitutions at this position can alter electronic properties, as seen in thiadiazole analogs where methoxy groups improved Ki values by 100-fold . Researchers should compare binding assays (radioligand displacement) for derivatives with/without the substituent to isolate its effects .

Q. What analytical techniques are critical for characterizing Adenosine, 8-(4-methoxyphenyl)-?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy proton signals at ~3.8 ppm) . IR identifies functional groups (e.g., C-O stretches at 1250 cm⁻¹).
  • Chromatography : HPLC with UV detection ensures purity (>98%).
  • Thermal Analysis : Melting point consistency (e.g., 223–225°C for related quinolines) indicates crystallinity .

Advanced Research Questions

Q. How can binding affinity (Ki) and receptor subtype selectivity be determined for this compound?

  • Methodological Answer :
  • Radioligand Displacement Assays : Use [³H]NECA or [¹²⁵I]I-AB-MECA in HEK cells expressing human A₁, A₂A, A₂B, or A₃ receptors. Calculate Ki values via Cheng-Prusoff equation .
  • Functional Assays : Measure cAMP production (e.g., Ro 20-1724 as a phosphodiesterase inhibitor) to assess agonism/antagonism .
  • Data Interpretation : Compare Ki values across subtypes; selectivity ratios >100-fold indicate high specificity (e.g., A₃ vs. A₁) .

Q. What experimental design considerations mitigate contradictions in receptor binding data?

  • Methodological Answer : Contradictions often arise from:
  • Regioisomerism : Verify substitution position (e.g., 8- vs. 5-methoxyphenyl) via X-ray crystallography or NOESY NMR .
  • Assay Conditions : Standardize buffer pH, temperature, and adenosine deaminase (ADA) to prevent endogenous adenosine interference .
  • Controls : Include known agonists/antagonists (e.g., NECA, PSB-603) to validate assay robustness .

Q. How can molecular modeling predict the binding mode of this compound with adenosine receptors?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate interactions in A₃ receptor homology models (based on PDB: 4UFR). Focus on methoxyphenyl interactions with hydrophobic residues (e.g., Phe168, Leu246) .
  • Conformational Analysis : Perform energy minimization (AMBER force field) to identify stable binding poses .
  • Validation : Cross-reference with mutagenesis data (e.g., Ala substitutions in key residues) to confirm predicted interactions .

Q. What functional assays are suitable for evaluating superoxide modulation by this compound?

  • Methodological Answer :
  • Chemiluminescence Assays : Use MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazol[1,2-a]pyrazin-3-one) to detect superoxide in neutrophils. Pre-incubate cells with the compound and stimulate with fMLP .
  • Dose-Response Curves : Measure RLU (relative light units) to calculate EC₅₀/IC₅₀ values.
  • Controls : Include SOD (superoxide dismutase) to confirm signal specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.